Pentadecanoate

Metabolism Pharmacokinetics Beta-oxidation

Pentadecanoate (C15:0) is an essential odd-chain saturated fatty acid with distinct metabolic activities—AMPK activation, PPAR agonism, and insulin-sensitizing effects—not replicated by even-chain SFAs like palmitate or stearate. Its superior absorption in fat malabsorption conditions and hepatoprotective effects make it a critical ingredient for next‑generation nutraceuticals targeting insulin resistance, NAFLD, and chronic inflammation. Sourcing high‑purity ≥98% C15:0 is essential for efficacy and safety in these applications.

Molecular Formula C15H29O2-
Molecular Weight 241.39 g/mol
Cat. No. B1260718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecanoate
Molecular FormulaC15H29O2-
Molecular Weight241.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/p-1
InChIKeyWQEPLUUGTLDZJY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentadecanoate Procurement: Scientific & Industrial C15:0 Odd-Chain Fatty Acid Overview


Pentadecanoate (pentadecanoic acid, C15:0) is an odd-chain saturated fatty acid (OCFA) primarily obtained from dietary sources such as dairy and ruminant fats [1]. It is recognized as a reliable biomarker of dairy fat intake and is actively studied for its unique metabolic, anti-inflammatory, and mitochondrial effects, distinct from common even-chain saturated fatty acids [2]. Recent evidence supports its potential role as an essential nutrient, with its physiological functions and procurement interest growing rapidly in nutritional, pharmaceutical, and research sectors [3].

Why Substituting Pentadecanoate with Other Saturated Fatty Acids Is Scientifically Unjustified


Generic substitution of pentadecanoate (C15:0) with more common even-chain saturated fatty acids like palmitate (C16:0) or stearate (C18:0) is not scientifically supported due to fundamental differences in metabolic fate, biological activity, and safety profile. While even-chain SFAs are efficiently utilized in beta-oxidation, odd-chain SFAs like C15:0 are poorly oxidized and exhibit unique bioactivity, including PPAR agonism and AMPK activation, which are not shared by palmitate [1]. Furthermore, unlike palmitate which can induce insulin resistance and lipotoxicity, pentadecanoate has demonstrated protective effects in metabolic and inflammatory models [2]. This stark functional divergence, quantified in the evidence below, dictates the necessity for sourcing a specific, high-purity C15:0 compound rather than a generic SFA blend.

Quantitative Evidence: How Pentadecanoate Outperforms Analogs in Key Biological Assays


Pentadecanoate vs. Even-Chain Fatty Acids: Distinct Metabolic Fate and Tissue Accumulation

In a direct comparative study in mice, the metabolic fate of orally administered pentadecanoic acid (C15:0) was compared to palmitic acid (C16:0) and stearic acid (C18:0). Odd-chain fatty acids like C15:0 were found to accumulate mainly in epididymal fat, whereas no accumulation of even-chain fatty acids was observed in the small intestine epithelium, liver, or epididymal fat [1]. This indicates that C15:0 is a poor substrate for beta-oxidation-related enzymes compared to its even-chain analogs, leading to a distinct and prolonged tissue retention profile [1].

Metabolism Pharmacokinetics Beta-oxidation

Pentadecanoate Exhibits Superior Anti-Inflammatory and Broader Bioactivity vs. Omega-3 Fatty Acid EPA

A large-scale comparative study using 12 primary human cell-based disease systems (BioMAP Diversity PLUS panel) evaluated pentadecanoic acid (C15:0) against eicosapentaenoic acid (EPA), a leading omega-3 fatty acid. At an optimal dose of 17 μM, C15:0 demonstrated 28 clinically relevant activities that were not observed with EPA, while sharing 12 common activities [1]. C15:0 was non-cytotoxic at all tested concentrations up to 50 μM, whereas EPA exhibited cytotoxicity in four different cell systems at 50 μM [1].

Inflammation Immunomodulation Cytokines

Pentadecanoate Promotes Insulin-Stimulated Glucose Uptake via AMPK, Counteracting Palmitate-Induced Dysfunction

In C2C12 myotubes, pentadecanoic acid (PA) was shown to significantly promote basal and insulin-stimulated glucose uptake, an effect not observed with many common long-chain saturated fatty acids which typically worsen insulin resistance [1]. Mechanistically, PA increased phosphorylation of AMPK and its downstream target AS160, without affecting the canonical insulin receptor substrate 1 (IRS1)/Akt pathway [2]. This contrasts with the established effect of palmitate (C16:0), which has been demonstrated to selectively impair insulin signaling in human hepatoma cells, as shown in separate phosphoproteomic studies [3].

Metabolism Insulin Sensitivity Diabetes

Pentadecanoate Bioavailability Is Independent of Pancreatic Lipase, Unlike Triglyceride-Bound Heptadecanoate

A population pharmacokinetic (PK) study in humans with cystic fibrosis (CF) and pancreatic insufficiency revealed a crucial absorption advantage for free pentadecanoic acid (PA) over heptadecanoic acid (HA) administered as a triglyceride (triheptadecanoic acid, THA). The bioavailability of PA in CF subjects without pancreatic enzyme supplementation was 1.07 (95% CI: 0.827-1.42), comparable to healthy subjects. In stark contrast, HA bioavailability in the same patients was only 0.0292 (95% CI: 0.0192-0.0459) [1]. This demonstrates that PA is absorbed efficiently even in the absence of functional pancreatic lipase, a unique advantage for formulation in malabsorption conditions.

Pharmacokinetics Absorption Formulation

Human RCT: Pentadecanoate Supplementation Lowers Liver Enzymes, a Marker Not Improved by Common SFAs

A 12-week, double-blind, randomized controlled trial (RCT) in young adults with overweight or obesity (n=30) evaluated the effect of 200 mg daily pentadecanoic acid (C15:0) supplementation [1]. In participants whose plasma C15:0 levels increased to >5 μg/mL, significant decreases were observed in liver enzymes: alanine aminotransferase (ALT) decreased by -29 U/L (P = 0.001) and aspartate aminotransferase (AST) decreased by -6 U/L (P = 0.014), compared to those who did not achieve this threshold [1]. This hepatoprotective trend is in direct opposition to the well-documented effects of even-chain SFAs like palmitate, which are known to induce hepatic steatosis and increase liver enzymes [2].

Clinical Trial Hepatoprotection Liver Health

Pentadecanoate Activates AMPK and Inhibits mTOR, Matching Leading Longevity Compounds

In human cell-based molecular phenotyping assays, pentadecanoic acid (C15:0) was compared to three established longevity-enhancing candidates: acarbose, metformin, and rapamycin [1]. C15:0 (n = 36 activities in 10 of 12 cell systems) and rapamycin (n = 32 activities in 12 of 12 systems) had the most clinically relevant, dose-dependent activities. At their optimal doses (17 µM for C15:0, 9 µM for rapamycin), they shared 24 activities across 10 cell systems, including anti-inflammatory and antifibrotic effects [1]. This demonstrates C15:0's ability to engage the same longevity pathways (AMPK activation and mTOR inhibition) as a gold-standard compound like rapamycin.

Longevity Cellular Signaling Geroprotection

High-Value Application Scenarios for Pentadecanoate Based on Verified Evidence


Development of Next-Generation Metabolic Health & Insulin Sensitizing Formulations

Based on its unique ability to promote insulin-stimulated glucose uptake in muscle cells via AMPK activation [1], and its clinical association with improved markers of metabolic health [2], pentadecanoate is a prime candidate for novel nutraceutical and functional food formulations targeting insulin resistance and type 2 diabetes support. Its efficacy in enhancing glucose uptake, a function impaired by common even-chain SFAs like palmitate, provides a clear scientific rationale for its inclusion as a key active ingredient in products designed to improve glycemic control.

Novel Anti-Inflammatory Therapeutics for Chronic Inflammatory Conditions

The evidence demonstrating C15:0's broader and safer anti-inflammatory profile compared to the omega-3 fatty acid EPA in human cell systems [1] supports its application in developing novel anti-inflammatory agents. Its dose-dependent and non-cytotoxic modulation of 36 biomarkers across multiple inflammatory pathways [1] makes it a compelling candidate for research into therapies for chronic inflammatory diseases, such as inflammatory bowel disease or metabolic inflammation, where current options may have safety or efficacy limitations.

Formulation of Targeted Hepatic Health Supplements and Pharmaceuticals

Human RCT data confirms that achieving a plasma C15:0 concentration >5 μg/mL through daily supplementation significantly reduces key liver enzymes ALT (-29 U/L) and AST (-6 U/L) in overweight individuals [1]. This specific, quantifiable hepatoprotective effect, which is directly opposite to the hepatotoxic effects of palmitate [2], validates the use of pentadecanoate as a targeted ingredient in supplements or prescription medical foods aimed at supporting liver health, managing non-alcoholic fatty liver disease (NAFLD), or mitigating drug-induced liver injury.

Reliable Oral Bioavailability for Use in Special Patient Populations with Malabsorption

The pharmacokinetic study demonstrates that free pentadecanoic acid is efficiently absorbed (bioavailability ~1.07) even in patients with severe pancreatic insufficiency who cannot absorb triglyceride-bound fats like heptadecanoate (bioavailability 0.029) [1]. This unique absorption profile makes pentadecanoate an exceptionally valuable component in oral nutritional formulations and drug delivery systems for patients with cystic fibrosis, chronic pancreatitis, or other conditions involving fat malabsorption, ensuring reliable systemic delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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